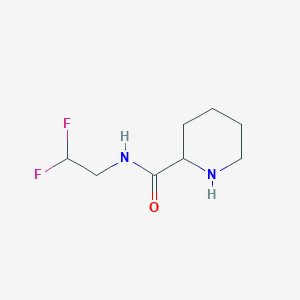

N-(2,2-difluoroethyl)piperidine-2-carboxamide

Description

N-(2,2-Difluoroethyl)piperidine-2-carboxamide is a fluorinated piperidine derivative characterized by a carboxamide group at the 2-position of the piperidine ring and a 2,2-difluoroethyl substituent on the nitrogen atom. This structural motif combines the conformational rigidity of the piperidine scaffold with the electron-withdrawing and lipophilic properties of the difluoroethyl group. Such modifications are frequently employed in medicinal chemistry to enhance metabolic stability, solubility, and target binding affinity .

Properties

Molecular Formula |

C8H14F2N2O |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-(2,2-difluoroethyl)piperidine-2-carboxamide |

InChI |

InChI=1S/C8H14F2N2O/c9-7(10)5-12-8(13)6-3-1-2-4-11-6/h6-7,11H,1-5H2,(H,12,13) |

InChI Key |

WAIDVGGNMWDWKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Fluorinated Piperidine Derivatives

One of the most prevalent approaches involves the amidation of fluorinated piperidine intermediates with suitable acyl chlorides or anhydrides. This method capitalizes on the nucleophilicity of the piperidine nitrogen and the electrophilicity of acylating agents.

- Starting from 2,2-difluoroethyl piperidine derivatives, the primary amine reacts with acyl chlorides (e.g., oxalyl chloride, trifluoroacetyl chloride) under basic conditions.

- The reaction typically proceeds at low temperatures (0–25°C) to prevent side reactions and ensure selectivity.

- Amidation of 2,2-difluoroethyl piperidine with trifluoroacetic anhydride in the presence of Hünig’s base yields the corresponding amide with high efficiency (near quantitative yields).

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), Toluene | Inert, aprotic |

| Temperature | 0–25°C | To control reactivity |

| Base | Hünig’s base (DIPEA), Triethylamine | Neutralizes HCl or excess acid |

Multi-step Synthesis via Intermediate Formation

Recent research has demonstrated the utility of multi-step pathways involving intermediate formation, such as:

- Step 1: Synthesis of 2,2-difluoroethyl piperidine via nucleophilic substitution or fluorination of suitable precursors.

- Step 2: Activation of the piperidine nitrogen (e.g., Boc-protection) to facilitate subsequent functionalization.

- Step 3: Coupling with acyl chlorides or anhydrides to form the amide bond.

- Fluorination is often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- The amidation step involves nucleophilic attack on acyl electrophiles, facilitated by bases and under inert atmospheres to prevent oxidation.

Alternative Strategies: Cross-Coupling and C–N Bond Formation

Advanced methods involve palladium-catalyzed intramolecular C–N arylation to construct the piperidine core, especially when incorporating fluorinated side chains:

- Example: Using palladium catalysis with Buchwald’s RuPhos precatalyst, enamine intermediates undergo intramolecular cyclization to form the piperidine ring with fluorinated substituents.

- Advantages: High stereoselectivity, scalability, and functional group tolerance.

Data Tables and Optimization Parameters

| Method | Reactants | Catalyst | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Amidation of fluorinated amines | 2,2-difluoroethyl piperidine + acyl chloride | DIPEA | DCM | 0–25°C | >90% | High efficiency, mild conditions |

| Multi-step fluorination and amidation | β-Keto ester + chiral amine | Pd/RuPhos | Toluene | Reflux | 76–81% | Stereoselective, scalable |

| Intramolecular C–N arylation | Enamine + aryl halide | Pd catalyst | Toluene | 80°C | 70–85% | Stereospecific, robust |

Research Discoveries and Innovations

Recent research has advanced the synthesis of fluorinated piperidine derivatives:

- Fluorination Techniques: Use of DAST and similar reagents for selective fluorination of alkyl chains attached to heterocycles.

- Catalytic Cyclization: Palladium-catalyzed intramolecular cyclizations enable efficient ring formation with fluorinated substituents, as demonstrated in the synthesis of analogues for medicinal chemistry applications.

- Structural Confirmation: Co-crystal structures of fluorinated piperidine derivatives bound to biological targets reveal conformational advantages conferred by fluorination, which enhances pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)piperidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)piperidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates N-(2,2-difluoroethyl)piperidine-2-carboxamide against analogous compounds, focusing on substituent effects, heterocyclic variations, and functional group modifications. Key comparisons are summarized in Table 1.

Substituent Effects on the Piperidine Core

- N-(2,5-Difluorophenyl)piperidine-2-carboxamide (): This analog replaces the difluoroethyl group with a 2,5-difluorophenyl ring. The aromatic substitution introduces strong electron-withdrawing effects and planar geometry, which may enhance π-π stacking interactions in biological targets. Molecular weight (240.25 g/mol) and hydrogen-bonding capacity (amide group) remain comparable to the target compound .

- N-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine dihydrochloride (): Here, the carboxamide is replaced by a methylamine group, and the piperidine nitrogen bears both difluoroethyl and methyl substituents. The lack of a carboxamide eliminates hydrogen-bond donor capacity, which could reduce binding affinity to targets requiring polar interactions. The dihydrochloride salt form improves aqueous solubility compared to the neutral carboxamide derivative .

Heterocyclic Variations

(3R,4R)-1-(2,2-Difluoroethyl)pyrrolidine-3,4-dicarboxylic Acid Derivatives () :

Replacing piperidine with pyrrolidine reduces ring size from six to five members, increasing ring strain but enhancing conformational flexibility. The dicarboxylic acid groups in this compound introduce additional polarity, making it unsuitable for passive membrane diffusion but ideal for charged target interactions (e.g., ion channels). The difluoroethyl group’s role here is similar to that in the target compound, balancing lipophilicity and electronic effects .- 1-Piperidinecarboxamide,2-(2-hydroxyethyl)-N-phenyl- (): Substituting the difluoroethyl group with a hydroxyethyl moiety drastically increases hydrophilicity. Molecular weight (248.32 g/mol) is slightly higher than the target compound .

Functional Group Modifications

Poly[N-(2,2-difluoroethyl)acrylamide] (pDFEA) () :

While a polymer, pDFEA shares the N-(2,2-difluoroethyl) motif. Its thermoresponsive behavior (lower critical solution temperature, LCST) is attributed to the balance between hydrophobic difluoroethyl groups and hydrophilic amide backbones. This contrasts with small-molecule analogs like the target compound, where the difluoroethyl group primarily influences solubility and pharmacokinetics rather than macroscopic phase transitions .N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide () :

This compound replaces the piperidine ring with a piperazine scaffold, introducing an additional nitrogen atom. The basic piperazine nitrogen increases aqueous solubility at physiological pH, while the 4-fluorophenyl group provides aromatic hydrophobicity. The acetamide linker differs from the direct carboxamide attachment in the target compound, affecting conformational freedom and hydrogen-bonding patterns .

Table 1. Comparative Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Features | Potential Applications | References |

|---|---|---|---|---|---|---|

| This compound | C₈H₁₂F₂N₂O | 202.19 | 2,2-Difluoroethyl, piperidine-2-carboxamide | Lipophilic, hydrogen-bond donor/acceptor | Drug discovery, enzyme inhibition | [1, 11] |

| N-(2,5-Difluorophenyl)piperidine-2-carboxamide | C₁₂H₁₄F₂N₂O | 240.25 | 2,5-Difluorophenyl, piperidine-2-carboxamide | Aromatic π-stacking, moderate lipophilicity | Kinase inhibition, CNS targets | [10] |

| N-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine | C₈H₁₆F₂N₂·2HCl | 214.68 (free base) | Difluoroethyl, methylamine | High solubility (salt form), basic nitrogen | Solubility-enhanced therapeutics | [12] |

| 1-Piperidinecarboxamide,2-(2-hydroxyethyl)-N-phenyl- | C₁₄H₂₀N₂O₂ | 248.32 | Hydroxyethyl, phenyl | Hydrophilic, oxidatively labile | Prodrug design, polar targets | [5] |

| (3R,4R)-1-(2,2-Difluoroethyl)pyrrolidine-3,4-dicarboxylic acid | C₂₄H₂₁ClF₃N₅O₃ | 559.90 | Difluoroethyl, dicarboxylic acids | Charged, high polarity | Ion channel modulation, biologics | [8] |

Biological Activity

N-(2,2-difluoroethyl)piperidine-2-carboxamide is a compound that has garnered interest due to its significant biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant studies.

This compound is synthesized through the reaction of piperidine-2-carboxylic acid with 2,2-difluoroethylamine, often utilizing a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The final product is typically obtained as a hydrochloride salt by treatment with hydrochloric acid. The difluoroethyl group enhances binding affinity through strong hydrogen bonds and electrostatic interactions with proteins, making it a candidate for enzyme inhibition and protein-ligand interaction studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key aspects of its mechanism include:

- Molecular Targets : The compound binds to various enzymes and receptors, modulating their activity. This interaction can inhibit enzymes involved in neurotransmitter synthesis or degradation.

- Pathways Involved : By altering enzyme activity, the compound can influence biochemical pathways that affect cellular functions and signaling processes.

Biological Activity

Research indicates that this compound exhibits notable biological activity across several domains:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various kinases and enzymes. For example, compounds structurally similar to it have shown effectiveness against anaplastic lymphoma kinase (ALK), with IC50 values in the low micromolar range .

- Protein-Ligand Interactions : The unique difluoroethyl substitution significantly influences both chemical reactivity and biological activity compared to similar compounds. This characteristic enhances its binding affinity and specificity towards target proteins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid | Contains a carboxylic acid group | Lacks the amide functionality |

| N-(trifluoromethyl)piperidine-2-carboxamide | Features a trifluoromethyl group | Different electronic properties due to fluorine substitution |

| 1-(difluoromethyl)piperidine | Contains a difluoromethyl group | Simpler structure with fewer functional groups |

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound can effectively inhibit enzymes involved in critical cellular processes. For instance, it was identified as a novel inhibitor during high-throughput screening for ALK with an IC50 value of 0.174 μM .

- Cellular Assays : In vitro assays have demonstrated that derivatives of this compound exhibit anti-proliferative activities against cancer cell lines. A representative derivative showed an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating significant apoptotic effects .

- Molecular Docking Studies : Molecular docking simulations have elucidated the binding modes of this compound with target proteins, revealing insights into its selectivity and potency compared to other compounds in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.